
(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate is a synthetic organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The presence of fluorine atoms in the phenyl ring and the trifluoroacetate group makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate typically involves the cycloaddition reaction between a nitrone and an alkene. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Lewis acids such as zinc chloride or aluminum chloride may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Phenylisoxazolidine: Lacks the fluorine atoms and trifluoroacetate group.
(S)-3-(3,5-Dichlorophenyl)isoxazolidine: Contains chlorine atoms instead of fluorine.
(S)-3-(3,5-Difluorophenyl)oxazolidine: Similar structure but with an oxazolidine ring.
Uniqueness
(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate is unique due to the presence of both fluorine atoms in the phenyl ring and the trifluoroacetate group
Eigenschaften
Molekularformel |
C11H10F5NO3 |
|---|---|
Molekulargewicht |
299.19 g/mol |
IUPAC-Name |
(3S)-3-(3,5-difluorophenyl)-1,2-oxazolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H9F2NO.C2HF3O2/c10-7-3-6(4-8(11)5-7)9-1-2-13-12-9;3-2(4,5)1(6)7/h3-5,9,12H,1-2H2;(H,6,7)/t9-;/m0./s1 |
InChI-Schlüssel |
WTUSAYOKVVUBPH-FVGYRXGTSA-N |
Isomerische SMILES |
C1CON[C@@H]1C2=CC(=CC(=C2)F)F.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1CONC1C2=CC(=CC(=C2)F)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


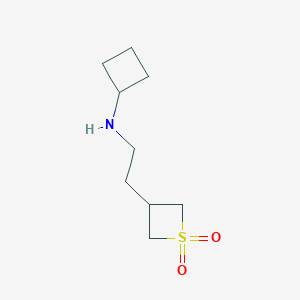
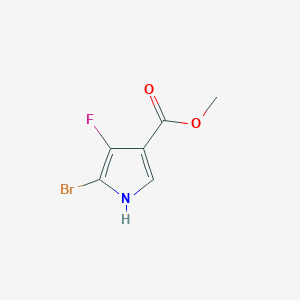
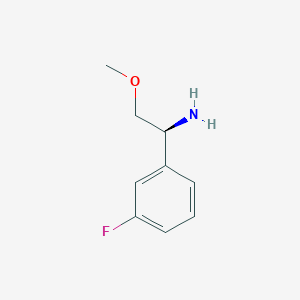
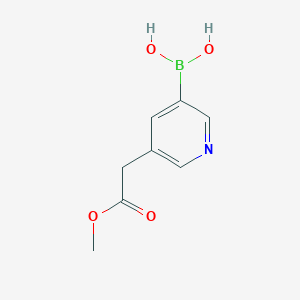
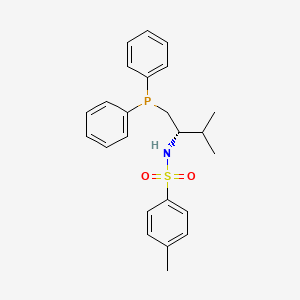
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12952948.png)
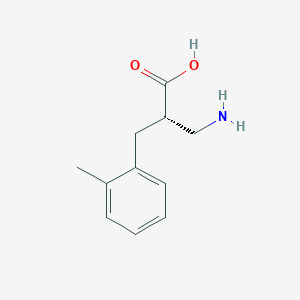
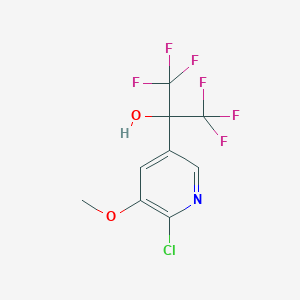
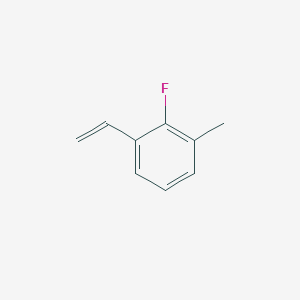
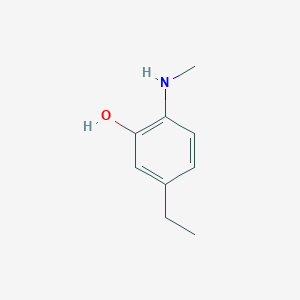

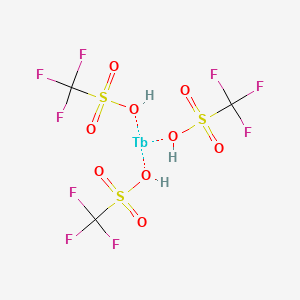
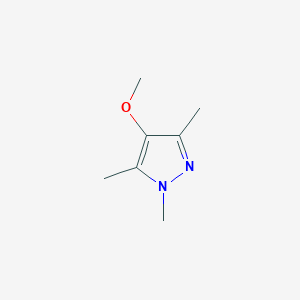
![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)
